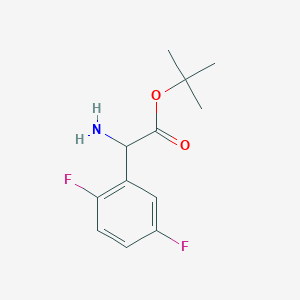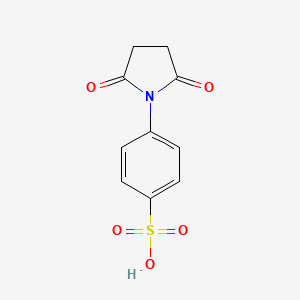
Oct-7-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-4, also known as octamer-binding transcription factor 4, is a protein that plays a crucial role in early mammalian development. It is a transcription factor that is developmentally regulated and is involved in the establishment of the first two extraembryonic cell lineages during implantation in mice . Oct-4 is expressed in unfertilized oocytes, the inner cell mass, and primordial germ cells, indicating its significance in the generation of the germline lineage . The expression of Oct-4 is tightly regulated, with high levels in embryonic stem cells and embryonal carcinoma cells, but it is down-regulated following differentiation .
Synthesis Analysis
The synthesis of Oct-4 involves its expression in early embryonic stages, where it is necessary for maintaining the pluripotency of embryonic stem cells. The gene encoding Oct-4 is maternally expressed and is one of the earliest known genes to encode a transcription factor during mammalian embryogenesis . The ectopic expression of Oct-4 in non-germline cells, such as HeLa cells, has been shown to activate transcription from the octamer motif, which confirms its role as a transcription factor .
Molecular Structure Analysis
While the specific molecular structure of Oct-4 is not detailed in the provided papers, its function as a transcription factor suggests that it contains domains for DNA binding and possibly for interaction with other proteins involved in the transcriptional machinery. The Oct-4 protein is localized predominantly to the nuclei of cells, which is consistent with its role in regulating gene expression .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions involving Oct-4. However, as a transcription factor, Oct-4 would be expected to bind to DNA at specific octamer motifs and regulate the transcription of genes necessary for maintaining pluripotency and for the development of the early embryo .
Physical and Chemical Properties Analysis
The physical properties of Oct-4 include its nuclear localization in cells, which is essential for its function in regulating gene expression . The chemical properties would involve its ability to bind to DNA and to interact with other proteins in the transcriptional machinery. The down-regulation of Oct-4 following differentiation suggests that its stability and presence in the cell are tightly controlled, which is critical for proper embryonic development .
Relevance to Clinical and Prognostic Significance
Oct-4 has been identified to participate in the tumorigenicity and malignancy of non-small cell lung cancer (NSCLC), with its expression being significantly associated with poor differentiation, advanced TNM stage, and lymphatic metastasis. It also correlates with a poor prognosis in NSCLC, indicating its potential as a biomarker for predicting clinical outcomes .
Aplicaciones Científicas De Investigación
1. Material Investigation
Oct-7-en-4-one has applications in material investigation, particularly through techniques like Optical Coherence Tomography (OCT). OCT is used for high-resolution, cross-sectional imaging of materials, enabling the examination of microstructures in various applications. This technique, with its ability to scan large areas, is crucial for investigating the internal structure and properties of different materials (Wiesauer et al., 2005).
2. Biomedical Research
In biomedical research, this compound is instrumental through OCT in imaging and analyzing biological tissues. This includes studying the deformation and strain of tissues under stress, which has implications in understanding tissue mechanics and disease processes (Schmitt, 1998). Additionally, OCT's non-invasive nature allows for structural and functional examination of biological samples, making it a valuable tool in bioanalytical science (Walther et al., 2011).
3. Art Conservation
OCT, facilitated by this compound, finds unique applications in art conservation. It is used for non-invasive examination of museum paintings, revealing the structure of varnish layers, paint layers, and even underdrawings. This helps in the preservation and restoration of artworks (Liang et al., 2005).
4. Clinical Imaging
In the field of clinical imaging, this compound, through OCT, provides in-depth visualization of tissue structures, aiding in diagnostics and treatment monitoring. It is particularly significant in ophthalmology and cardiology for diagnosing retinal diseases and characterizing coronary plaques (Marschall et al., 2011).
5. Developmental Biology
OCT technology, supported by this compound, is a crucial research tool in developmental biology. It enables three-dimensional reconstruction of embryonic structures and brain tissues with micrometer resolution. This noninvasive imaging technique is fundamental in studying developmental processes and genetic influences on development (Men et al., 2016).
Propiedades
IUPAC Name |
oct-7-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHBOHFSDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)




![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)